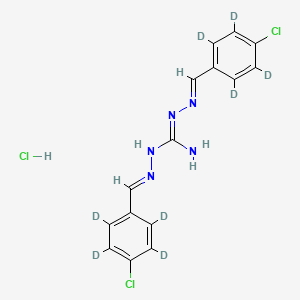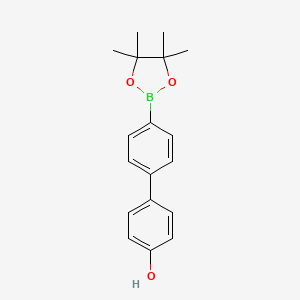
4'-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)联苯-4-醇
描述
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a biphenyl core with a boronic acid group at the 4' position, making it a valuable reagent in the formation of carbon-carbon bonds.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of biphenyl-4-ol with bis(pinacolato)diboron in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
The reaction typically requires heating under reflux conditions in an appropriate solvent, such as toluene or tetrahydrofuran (THF).
Industrial Production Methods:
On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol, where it couples with aryl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can be oxidized to boronic acids or reduced to borohydrides, depending on the reaction conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Palladium catalysts (e.g., Pd(PPh3)4)
Bases (e.g., sodium carbonate, potassium phosphate)
Solvents (e.g., THF, water, toluene)
Reaction temperatures typically range from 50°C to 100°C.
Major Products Formed:
Coupling products in Suzuki-Miyaura reactions, which are biaryl compounds.
Oxidized or reduced boronic acid derivatives.
Chemistry:
Used extensively in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Employed in the development of new materials, such as organic light-emitting diodes (OLEDs) and pharmaceuticals.
Biology:
Utilized in the design of bioconjugation reagents for labeling biomolecules.
Applied in the study of enzyme inhibitors and drug discovery.
Medicine:
Investigated for its potential use in the development of anticancer drugs.
Explored for its role in the synthesis of therapeutic agents.
Industry:
Employed in the production of advanced materials and polymers.
Used in the manufacturing of electronic devices and sensors.
科学研究应用
4'-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)联苯-4-醇的综合分析
新型共聚物的合成: 该化合物可用于合成新型共聚物,特别是基于苯并噻二唑和富电子芳烃单元的共聚物。 这些共聚物可能具有独特的的光学和电化学性质,可用于各种应用,例如有机电子学 .
晶体结构分析: 已对类似化合物的晶体结构进行了研究,为理解键长和键角提供了见解,这些见解对于理解反应性和与其他分子的相互作用至关重要 .
芳烃的硼化: 此类化合物通常用作试剂来硼化芳烃,该过程将硼基团引入芳香化合物。 这是许多有机合成途径中的关键步骤 .
药物中间体: 该化合物的衍生物可作为药物制造中的中间体,其中需要精确的化学修饰才能进行药物开发 .
材料科学中间体: 该化合物的衍生物也可作为材料科学中的中间体,用于制备具有特定性质的先进材料 .
作用机制
Target of Action
Similar compounds are known to be used in the borylation of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction is part of the broader Suzuki-Miyaura cross-coupling reactions, which are widely used in organic chemistry .
Biochemical Pathways
The compound’s action affects the biochemical pathway of alkylbenzenes. By introducing a boron group into the alkylbenzene molecule, it alters the chemical properties of the molecule, enabling further chemical reactions .
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate from alkylbenzenes . This transformation is valuable in organic synthesis, as it allows for the introduction of a boron group, which can be further manipulated in subsequent chemical reactions.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction to occur . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .
相似化合物的比较
Biphenyl-4-ol: Lacks the boronic acid group, making it less reactive in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a hydroxyl group, leading to different reactivity and applications.
Pinacolborane (HBpin): A related boronic acid derivative used in different synthetic applications.
Uniqueness:
The presence of the hydroxyl group in 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol provides unique reactivity compared to other boronic acid derivatives, making it particularly useful in the synthesis of biaryl compounds.
属性
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQSVDDJLRMXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)
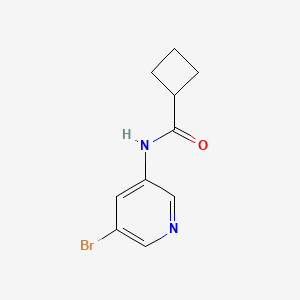

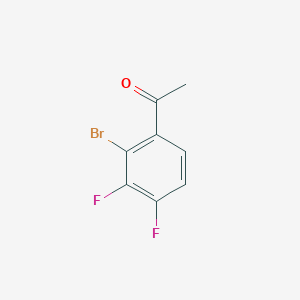
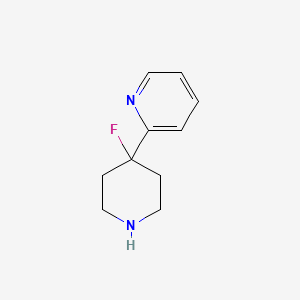
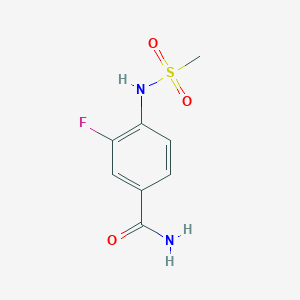

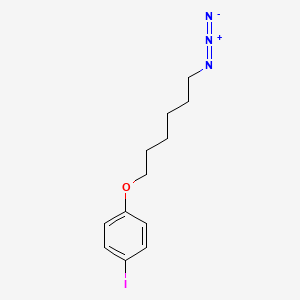
![7-Fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1532818.png)
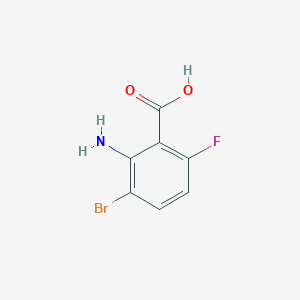
![N-[(2-fluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1532820.png)
![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532823.png)
